Candesartan-d5 Methyl Ester
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Overview
Description
Candesartan-d5 Methyl Ester is a deuterated form of candesartan methyl ester, which is an angiotensin II receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of candesartan, a drug commonly used to treat hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Candesartan-d5 Methyl Ester involves the incorporation of deuterium atoms into the candesartan methyl ester molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by the esterification of candesartan with deuterated methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Candesartan-d5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Candesartan-d5 Methyl Ester is widely used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of candesartan.
Metabolic Pathway Analysis: To identify and quantify metabolites in biological samples.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To study the effects of angiotensin II receptor antagonists on various biological systems
Mechanism of Action
Candesartan-d5 Methyl Ester acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the type-1 angiotensin II receptor (AT1) in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Candesartan Cilexetil: A prodrug that is converted to candesartan in the gastrointestinal tract.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Uniqueness
Candesartan-d5 Methyl Ester is unique due to the incorporation of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
Properties
IUPAC Name |
methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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